molecular formula C24H30N4O2 B2444212 N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 922556-58-9

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2444212
CAS RN: 922556-58-9
M. Wt: 406.53
InChI Key: OQGFHOVQCDNOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide, commonly known as MIPO, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MIPO belongs to the class of oxalamide compounds and has been synthesized using various methods.

Scientific Research Applications

Arylsulfonamide Derivatives Development

  • The compound has been utilized in the synthesis of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines. These derivatives are important for developing α1-adrenoceptor antagonists with a uroselective profile, which can be useful in treating conditions like benign prostatic hyperplasia (Rak et al., 2016).

Intermediate in Antibiotic Synthesis

  • It serves as a key intermediate in the preparation of antibiotics, such as premafloxacin, which are significant for addressing veterinary pathogens (Fleck et al., 2003).

Synthesis of Merocyanine Dyes

  • The compound is involved in the synthesis of merocyanine dyes, which have applications in bactericidal activity against strains like E.Coli and Staphylococcus Aureus (Abdel-Rahman & Khalil, 1978).

Inhibitor Development

  • It's used in the development of inhibitors like glycolic acid oxidase inhibitors, playing a significant role in managing conditions related to abnormal oxalate synthesis (Rooney et al., 1983).

Organocatalysis and Synthesis

  • The compound is crucial in organocatalytic synthesis processes for creating diverse and biologically active spiro[pyrrolidin-3,3'-oxindoles] (Chen et al., 2009).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c1-17-7-3-4-8-20(17)26-24(30)23(29)25-16-22(28-12-5-6-13-28)18-9-10-21-19(15-18)11-14-27(21)2/h3-4,7-10,15,22H,5-6,11-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGFHOVQCDNOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.